molecular formula C22H35N3O4S B2757884 2-cyclohexyl-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)acetamide CAS No. 1021040-90-3

2-cyclohexyl-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)acetamide

Katalognummer B2757884
CAS-Nummer: 1021040-90-3
Molekulargewicht: 437.6
InChI-Schlüssel: FXZONMZTZNXEBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-cyclohexyl-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)acetamide, also known as JNJ-40411813, is a novel compound that has been developed for potential use in the treatment of various psychiatric and neurological disorders.

Wissenschaftliche Forschungsanwendungen

Diagnostic Applications in Oncology

One significant research application of compounds related to 2-cyclohexyl-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)acetamide is in the field of oncology, particularly as potential positron emission tomography (PET) radiotracers. The analogues of the σ receptor ligand PB28, which share structural similarities with 2-cyclohexyl-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)acetamide, have been explored for their diagnostic capabilities in oncology. The modifications to reduce lipophilicity aimed at improving bioavailability and tumor cell entry, making these compounds candidates for imaging cancer cells in vivo through PET scans. Although specific derivatives like (-)-(S)-9 showed minimal antiproliferative activity, their selectivity and lipophilicity characteristics suggest potential for tumor imaging applications (Abate et al., 2011).

Alzheimer's Disease Research

Another important application is in Alzheimer's disease research. A series of multifunctional amides, including compounds structurally related to 2-cyclohexyl-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)acetamide, were synthesized and evaluated for their enzyme inhibitory potentials. These compounds showed moderate enzyme inhibition against acetyl and butyrylcholinesterase enzymes, which are therapeutic targets in Alzheimer's disease. Their mild cytotoxicity and the potential for improvement based on chemoinformatic properties and molecular docking simulations highlight their relevance in developing new therapeutic agents for Alzheimer's disease (Hassan et al., 2018).

Antimicrobial Applications

Compounds structurally related to 2-cyclohexyl-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)acetamide have also found applications in antimicrobial studies. For instance, pyridine derivatives have been prepared and evaluated for their antimicrobial activity. These derivatives, through their structural modifications and interactions with microbial targets, have shown significant antibacterial activity, underlining their potential in addressing antibiotic resistance and developing new antimicrobial agents (Patel & Agravat, 2009).

Receptor Binding and Drug Development

Explorations into the receptor binding affinities of analogues of 2-cyclohexyl-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)acetamide have provided insights valuable for drug development. Studies focusing on the sigma-2 receptor, a target implicated in various neurological and psychiatric conditions, have used these compounds as templates. By examining the importance of the piperazine N-atoms for sigma-2 receptor affinity and activity, researchers have identified key structural elements that could inform the development of more effective sigma-2 receptor agonists or antagonists (Berardi et al., 2009).

Eigenschaften

IUPAC Name

2-cyclohexyl-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N3O4S/c1-29-21-10-8-20(9-11-21)24-13-15-25(16-14-24)30(27,28)17-5-12-23-22(26)18-19-6-3-2-4-7-19/h8-11,19H,2-7,12-18H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZONMZTZNXEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclohexyl-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.